molecular formula C15H16O10 B10783541 mulberroside B

mulberroside B

Cat. No. B10783541
M. Wt: 356.28 g/mol
InChI Key: OVWDYBVVCXLYFO-UHFFFAOYSA-N
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Description

Mulberroside B is a naturally occurring compound found in the root barks of the cultivated mulberry tree (Morus alba L.) . It is a C-glucosylcoumarin derivative, which means it contains a coumarin structure with a glucose molecule attached. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mulberroside B typically involves extraction from natural sources, such as the root bark of mulberry trees. The extraction process often includes the use of solvents like ethanol or methanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from mulberry bark, followed by purification using macroporous resin columns and semi-preparative HPLC . The process ensures the isolation of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Mulberroside B undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of mulberroside B involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of tyrosinase, an enzyme responsible for melanin synthesis, by binding to its active site . This inhibition reduces melanin production, making this compound effective in skin-whitening applications. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its specific structure as a C-glucosylcoumarin, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit tyrosinase and its potential therapeutic applications in skin-whitening and neuroprotection highlight its uniqueness .

properties

IUPAC Name

6,8-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDYBVVCXLYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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